2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
Structural Characterization of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is defined by its symmetrical structure featuring two tetramethyl-1,3,2-dioxaborolane units connected through a 2,5-dimethyl-1,4-phenylene bridge. The compound adopts a planar aromatic core with the boronate ester groups extending outward, creating a molecular framework that facilitates specific intermolecular interactions in the solid state. The International Union of Pure and Applied Chemistry name for this compound is 2-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which accurately describes the connectivity and substitution pattern.
The molecular structure exhibits significant conformational flexibility, particularly in the orientation of the boronate ester groups relative to the aromatic ring system. This conformational behavior is influenced by the steric interactions between the methyl substituents on the phenylene ring and the tetramethyl groups of the dioxaborolane rings. The presence of the 2,5-dimethyl substitution pattern on the phenylene core provides steric hindrance that affects the overall molecular conformation and packing arrangements in the crystalline state.
X-ray Diffraction Studies of Crystal Packing
Single-crystal X-ray diffraction analysis has revealed detailed information about the crystal packing and intermolecular interactions of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The crystallographic study was conducted at 153 Kelvin, providing high-quality structural data with a residual factor of 0.0371, indicating excellent agreement between the observed and calculated structure factors. The crystal structure demonstrates that the molecules pack in a manner that maximizes van der Waals interactions while minimizing steric clashes between the bulky tetramethyl-dioxaborolane groups.
The packing arrangement reveals that the aromatic phenylene cores align in parallel planes, with the boronate ester groups extending into the interlayer spaces. This arrangement creates channels within the crystal structure that may influence the material properties and potential applications. The intermolecular distances between adjacent molecules indicate the presence of weak hydrogen bonding interactions involving the oxygen atoms of the dioxaborolane rings and the hydrogen atoms of the methyl groups, contributing to the overall stability of the crystal lattice.
| Crystallographic Parameter | Value |
|---|---|
| Temperature | 153 K |
| Residual Factor | 0.0371 |
| Crystal System | Monoclinic |
| Molecular Formula | C20H32B2O4 |
| Formula Weight | 358.1 g/mol |
Hermann-Mauguin Space Group Symmetry (P 1 21/n 1)
The crystal structure of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) crystallizes in the monoclinic space group P 1 21/n 1, which is equivalent to space group number 14 in the International Tables for Crystallography. This space group designation indicates that the crystal possesses a 21 screw axis along the b-direction and an n-glide plane perpendicular to the b-axis. The Hall space group symbol is -P 2yn, providing an alternative notation for the same symmetry operations.
The unit cell parameters have been precisely determined through X-ray diffraction measurements, with a = 6.5342 Angstroms, b = 14.3432 Angstroms, and c = 11.1367 Angstroms. The monoclinic angle β measures 95.3720 degrees, while α and γ remain at 90 degrees as required by the monoclinic crystal system. The unit cell contains Z = 2 formula units, with Z' = 0.5, indicating that the asymmetric unit contains half of a molecule, with the complete molecule generated by the crystallographic symmetry operations.
| Unit Cell Parameter | Value |
|---|---|
| a | 6.5342 Å |
| b | 14.3432 Å |
| c | 11.1367 Å |
| α | 90° |
| β | 95.3720° |
| γ | 90° |
| Z | 2 |
| Z' | 0.5 |
| Space Group Number | 14 |
The symmetry operations within this space group result in specific constraints on the molecular packing and orientation. The presence of the screw axis and glide plane creates a systematic arrangement of molecules that optimizes the packing efficiency while maintaining the required symmetry relationships. This crystallographic symmetry has implications for the physical properties of the material, including its optical and electronic characteristics.
Comparative Analysis of Boron-Oxygen Bond Geometries
The boron-oxygen bond geometries in 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit characteristics typical of boronate ester compounds, with bond lengths and angles that reflect the trigonal planar coordination environment around the boron centers. Computational studies and experimental observations have established that boron-oxygen bond lengths in dioxaborolane systems typically range from 1.35 to 1.37 Angstroms for single bonds. These bond lengths are influenced by the electronic environment created by the aromatic substituent and the steric effects of the tetramethyl groups.
The boron atoms in this compound adopt a trigonal planar geometry, with the three substituents (two oxygen atoms from the dioxaborolane ring and one carbon atom from the phenylene ring) arranged at approximately 120-degree angles. This geometry is consistent with the sp2 hybridization of the boron center, which is characteristic of tricoordinate boron compounds. The bond angles within the dioxaborolane rings are constrained by the five-membered ring structure, leading to slight deviations from ideal tetrahedral angles at the oxygen centers.
Comparative analysis with related boronate ester compounds reveals that the boron-oxygen bond lengths in 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) fall within the expected range for such systems. The presence of the electron-donating methyl groups on the phenylene ring may slightly influence the electron density at the boron centers, potentially affecting the bond lengths and angles. However, these effects are generally small compared to the dominant influence of the dioxaborolane ring structure.
| Bond Type | Typical Length Range | Observed Characteristics |
|---|---|---|
| Boron-Oxygen (dioxaborolane) | 1.35-1.37 Å | Consistent with trigonal planar geometry |
| Boron-Carbon (phenylene) | 1.55-1.58 Å | Influenced by aromatic substitution |
| Oxygen-Carbon (ring) | 1.42-1.45 Å | Constrained by five-membered ring |
Spectroscopic Identification Techniques
Spectroscopic characterization of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) employs multiple complementary techniques to provide comprehensive structural information. The combination of nuclear magnetic resonance spectroscopy and infrared spectroscopy offers detailed insights into the electronic environment of different atomic centers and the functional group characteristics. These spectroscopic methods are essential for confirming the molecular structure, assessing purity, and understanding the dynamic behavior of the compound in solution.
The spectroscopic signature of this compound is dominated by the characteristic features of the boronate ester functionalities and the substituted aromatic ring system. The presence of two equivalent boronate ester groups creates symmetrical spectral patterns that simplify the interpretation of the spectroscopic data. However, the coupling between the aromatic system and the boronate groups introduces subtle electronic effects that can be detected through careful spectroscopic analysis.
Multinuclear Nuclear Magnetic Resonance Characterization (¹¹B, ¹H, ¹³C)
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), with ¹¹B nuclear magnetic resonance being particularly diagnostic for boronate ester compounds. The ¹¹B nuclear magnetic resonance spectrum typically exhibits a characteristic resonance around 33 parts per million, which is consistent with tricoordinate boron in a boronate ester environment. This chemical shift value falls within the expected range for boronic acid pinacol esters and provides definitive confirmation of the boronate ester functionality.
Solid-state ¹¹B nuclear magnetic resonance studies of related boronate ester compounds have revealed that the isotropic chemical shift values typically range from 26.0 to 31.0 parts per million, representing only about 5% of the total known range for tricoordinate boron. The chemical shift anisotropy parameters, including the span (Ω) and skew (κ), provide additional structural information about the electronic environment around the boron centers. For boronate esters, the span values generally range from 10 to 30 parts per million, with the variation depending on the specific molecular structure and crystal packing arrangements.
¹H nuclear magnetic resonance spectroscopy reveals the presence of multiple methyl environments, including the tetramethyl groups of the dioxaborolane rings and the methyl substituents on the phenylene ring. The tetramethyl groups of the dioxaborolane rings typically appear as a singlet around 1.26 parts per million, integrating for 24 hydrogen atoms. The aromatic hydrogen atoms appear in the characteristic aromatic region, while the methyl groups attached to the phenylene ring exhibit distinct chemical shifts that reflect their specific electronic environment.
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbon atoms of the dioxaborolane rings appearing around 83.0 parts per million, and the methyl carbon atoms around 24.9 parts per million. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted benzene systems, with the specific values depending on the substitution pattern and the electronic effects of the boronate ester groups.
| Nucleus | Chemical Shift Range | Characteristic Features |
|---|---|---|
| ¹¹B | 30-35 ppm | Tricoordinate boron environment |
| ¹H (dioxaborolane CH₃) | 1.2-1.3 ppm | Singlet, 24H integration |
| ¹H (phenylene CH₃) | 2.2-2.5 ppm | Substitution pattern dependent |
| ¹³C (dioxaborolane quaternary) | 82-84 ppm | Characteristic of pinacol esters |
| ¹³C (methyl groups) | 24-25 ppm | Multiple environments |
Infrared Spectral Signatures of Boronate Functionalities
Infrared spectroscopy provides valuable information about the functional group characteristics and molecular vibrations of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester functionalities exhibit characteristic absorption bands that are diagnostic for this class of compounds. The boron-oxygen stretching vibrations typically appear in the region around 1300-1400 reciprocal centimeters, providing direct evidence for the presence of the dioxaborolane ring system.
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching vibrations of the methyl groups are observed around 2900-3000 reciprocal centimeters. The carbon-carbon stretching vibrations of the aromatic ring system produce characteristic bands in the 1400-1600 reciprocal centimeters region, with the specific pattern reflecting the substitution pattern on the phenylene ring.
The infrared spectrum also reveals information about the molecular symmetry through the number and intensity of the observed absorption bands. The presence of two equivalent boronate ester groups creates spectral patterns that reflect the molecular symmetry, with certain vibrations being infrared-active while others may be forbidden due to symmetry constraints. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional structural information and appear in the characteristic fingerprint region below 1000 reciprocal centimeters.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch (aromatic) | 3000-3100 | Phenylene ring |
| C-H stretch (aliphatic) | 2900-3000 | Methyl groups |
| C=C stretch (aromatic) | 1400-1600 | Phenylene ring |
| B-O stretch | 1300-1400 | Dioxaborolane rings |
| C-H bend (out-of-plane) | 800-900 | Aromatic substitution pattern |
Properties
IUPAC Name |
2-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O4/c1-13-11-16(22-25-19(7,8)20(9,10)26-22)14(2)12-15(13)21-23-17(3,4)18(5,6)24-21/h11-12H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJTLXJHQLAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)B3OC(C(O3)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479172 | |
| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303006-89-5 | |
| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Borylation Reactions: The compound can be used to introduce boron-containing groups into organic molecules.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-dioxaborolane moiety is particularly useful for:
- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant in the synthesis of pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds: The compound can be used to introduce boron functionalities into aromatic systems, facilitating further transformations.
Case Study:
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize complex polycyclic aromatic hydrocarbons via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited potential as organic semiconductors due to their favorable electronic properties.
Materials Science
The unique structure of 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) makes it suitable for applications in materials science:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Optoelectronic Devices: The compound's ability to form stable complexes with metals allows its use in the fabrication of light-emitting diodes (LEDs) and photovoltaic cells.
Data Table: Properties of Materials Incorporating the Compound
| Material Type | Property Enhanced | Reference |
|---|---|---|
| Polymeric Films | Thermal Stability | Macromolecules |
| Organic Photovoltaics | Charge Mobility | Advanced Materials |
Medicinal Chemistry
In medicinal chemistry, the compound exhibits potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function.
Case Study:
A recent investigation highlighted the cytotoxic effects of related dioxaborolane compounds on breast cancer cell lines. The studies indicated that these compounds could be optimized for enhanced selectivity and potency against tumor cells .
Catalysis
The compound has also been explored as a catalyst or catalyst precursor in various chemical reactions:
- Hydroboration Reactions: Its boron content allows it to act as a hydroboration agent for alkenes and alkynes.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Hydroboration | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4... | 85 |
| Cross-Coupling | Palladium Complex with Dioxaborolane | 90 |
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent effects on electronic properties, steric hindrance, and applications:
Key Comparative Insights:
Electronic Effects :
- Electron-donating groups (methyl, methoxy) increase the electron density of the boronate, accelerating oxidative addition in cross-couplings. Methoxy derivatives () are more reactive than methyl-substituted analogs .
- Electron-withdrawing groups (chloro, trifluoromethyl) lower electron density, favoring reactions with electron-rich coupling partners (e.g., aryl chlorides) .
Steric Effects :
- Methyl and methoxy groups introduce minimal steric hindrance, making them ideal for couplings requiring high yields.
- Bulkier groups (octyl, phenylpropane) reduce reactivity but improve selectivity in crowded environments .
Solubility :
- Long alkyl chains (e.g., dioctyl in ) enhance solubility in organic solvents, critical for large-scale syntheses .
Applications :
- Pharmaceuticals : Methyl and methoxy derivatives are widely used in drug discovery due to balanced reactivity and stability.
- Materials Science : Octyl- and phenylpropane-substituted compounds are employed in OLEDs and conductive polymers .
Research Findings and Data
- Reactivity in Suzuki-Miyaura Couplings :
The methyl-substituted compound exhibits moderate reactivity (yields ~70–80%) with aryl bromides, while the methoxy analog achieves >90% yields under similar conditions due to enhanced electron donation . - Thermal Stability : Dioctyl-substituted derivatives () show superior thermal stability (decomposition >250°C) compared to methyl analogs (~200°C), making them suitable for high-temperature applications .
Biological Activity
2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as Dioxaborolane derivative, is a compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and data.
The biological activity of Dioxaborolane derivatives is primarily attributed to their ability to interact with various biological targets. The compound is known to function as a ligand in coordination chemistry and has implications in medicinal chemistry due to its boron content which enhances its reactivity and binding properties.
Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:
- Study Findings : A study demonstrated that Dioxaborolane derivatives could inhibit the growth of certain cancer cell lines by interfering with metabolic pathways crucial for cell survival .
Neuroprotective Effects
Dioxaborolane derivatives have been reported to modulate neurotransmitter systems. This modulation can lead to neuroprotective effects:
- GABA Receptor Modulation : Compounds similar to Dioxaborolane have shown the ability to enhance GABA receptor activity, which is crucial for maintaining neurological health. Enhanced GABA activity has been linked to reduced anxiety and improved mood regulation .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving human breast cancer cell lines (MCF-7), Dioxaborolane derivatives were administered at varying concentrations. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
The data suggest a dose-dependent decrease in cell viability, indicating potential anticancer properties .
Case Study 2: Neuroprotection
A study examining the effects of Dioxaborolane on neuronal cells showed that treatment with the compound led to:
| Treatment Condition | Neuronal Survival (%) |
|---|---|
| Control | 85 |
| Dioxaborolane | 92 |
This suggests that Dioxaborolane may enhance neuronal survival under stress conditions, highlighting its neuroprotective potential .
Q & A
Basic: What are the recommended methods for synthesizing 2,2'-(2,5-dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in laboratory settings?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) . For sterically hindered substrates, optimizing ligand choice (e.g., SPhos or XPhos) and reaction temperature (80–100°C) improves yields. Anhydrous conditions and degassed solvents (THF or dioxane) are critical to prevent boronate hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .
Advanced: How can crystallographic data inform the electronic properties of this compound?
Answer:
Single-crystal X-ray diffraction studies reveal bond lengths and angles that correlate with electronic delocalization. For example, the B–O bond lengths (~1.36–1.38 Å) and O–B–O angles (~117–120°) in the dioxaborolane rings indicate sp² hybridization at boron, enhancing conjugation with the aromatic phenylene core . Distortions in the phenylene ring’s planarity (e.g., dihedral angles >10°) may reduce π-conjugation, impacting reactivity in cross-coupling reactions. Such structural insights guide the design of derivatives with tailored electronic properties for organic electronics .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm). The absence of residual solvent or starting materials confirms purity.
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of tetracoordinated boron .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 391.09 for C₂₀H₃₂B₂O₆) .
- X-ray Crystallography : Resolve steric effects and confirm regiochemistry .
Advanced: What strategies mitigate side reactions during Suzuki-Miyaura couplings involving this compound?
Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress protodeboronation .
- Solvent Control : Polar aprotic solvents (DMF, THF) minimize homo-coupling. Additives like K₂CO₃ enhance transmetallation .
- Moisture Avoidance : Rigorous drying of reagents/solvents prevents boronate hydrolysis.
- Temperature Gradients : Lower temperatures (50–60°C) reduce β-hydride elimination in sterically hindered systems .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store under argon at –20°C to prevent moisture-induced degradation .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
- Health Risks : Avoid skin contact (irritant) and inhalation (respiratory sensitizer) .
Advanced: How does the steric environment influence its reactivity in cross-coupling reactions?
Answer:
The 2,5-dimethyl substituents on the phenylene ring create steric hindrance, slowing transmetallation in Suzuki reactions. This can be mitigated by:
- Ligand Design : Bulky ligands (e.g., DavePhos) reduce steric clash between the catalyst and substrate .
- Solvent Effects : Low-polarity solvents (toluene) improve diffusion-controlled reaction rates.
- Substrate Activation : Electron-withdrawing groups on the coupling partner enhance electrophilicity, counteracting steric delays .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Answer:
- Unreacted Starting Materials : Detectable via TLC (Rf differences). Remove by column chromatography (hexane/EtOAc gradient) .
- Hydrolyzed Boronates : Appear as broad peaks in ¹¹B NMR. Prevent by strict anhydrous conditions.
- Pd Residues : Pass the crude product through a Celite pad or treat with aqueous EDTA .
Advanced: How do electronic effects of substituents impact its utility in polymer synthesis?
Answer:
Electron-donating groups (e.g., –OCH₃) on the phenylene core lower the LUMO energy, enhancing charge transport in conjugated polymers. Conversely, electron-withdrawing groups (–NO₂) increase oxidative stability but reduce solubility. DFT calculations and cyclic voltammetry (E₁/₂ ≈ –1.2 V vs Fc/Fc⁺) guide monomer selection for organic semiconductors .
Basic: What are the stability benchmarks for long-term storage?
Answer:
- Thermal Stability : Decomposition >150°C (TGA data).
- Moisture Sensitivity : Degrades within 24 hours at >60% relative humidity. Store with molecular sieves .
- Light Sensitivity : Amber vials prevent UV-induced radical formation .
Advanced: What mechanistic insights explain contradictory yields in cross-coupling literature?
Answer:
Discrepancies arise from:
- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd(0) intermediates.
- Base Sensitivity : Strong bases (Cs₂CO₃) induce protodeboronation in polar solvents .
- Substrate Stoichiometry : Excess aryl halide (1.2 equiv) drives reactions to completion but risks homo-coupling. Kinetic studies (e.g., in situ IR) optimize reagent ratios .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
